molecular formula C16H17BrO6 B4058041 METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE

METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE

Cat. No.: B4058041
M. Wt: 385.21 g/mol
InChI Key: ZQLQNGVBGAXTCJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves multiple steps:

    Esterification: The carboxylate ester group is introduced via esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, often using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group or other functional groups are oxidized to form new products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-bromo-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
  • Methyl 6-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Uniqueness

The presence of the bromine atom in methyl 6-bromo-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate distinguishes it from its chloro and fluoro analogs. This bromine atom can participate in unique chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with chlorine or fluorine.

Properties

IUPAC Name

methyl 6-bromo-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)-2-oxo-3,4-dihydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c1-16(2,15(20)22-4)12-9-7-8(17)5-6-10(9)23-14(19)11(12)13(18)21-3/h5-7,11-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLQNGVBGAXTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE
Reactant of Route 3
METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 6-BROMO-4-(1-METHOXY-2-METHYL-1-OXOPROPAN-2-YL)-2-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE

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